molecular formula C13H15BrN2O B2426317 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide CAS No. 1252366-75-8

2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide

Cat. No. B2426317
CAS RN: 1252366-75-8
M. Wt: 295.18
InChI Key: WCZDBZPUFZBRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.

Mechanism of Action

2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the interaction between BET proteins and acetylated histones, leading to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to improve cardiac function in animal models of heart failure. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the main limitations of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide. One possible direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases or metabolic disorders. Finally, further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, which could lead to the development of more potent and selective BET inhibitors.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 1-bromo-3-methylbutane to form 4-bromo-N-(1-bromo-3-methylbutyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1-bromo-3-methylbutyl)acetamide, which is subsequently treated with potassium cyanide and methyl iodide to obtain the final product, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of BET proteins, which are known to regulate the expression of oncogenes. In addition, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against cardiac hypertrophy and heart failure by inhibiting the expression of genes involved in these processes.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2-cyanobutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZDBZPUFZBRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.